molecular formula C11H11NO3 B1404739 Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate CAS No. 1305711-85-6

Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate

Cat. No.: B1404739
CAS No.: 1305711-85-6
M. Wt: 205.21 g/mol
InChI Key: ZXTHAWXDCNDYFT-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate, typically involves the condensation of 2-aminophenol with various aldehydes or carboxylic acids. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol at 50°C .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. The choice of solvents and catalysts is optimized to ensure eco-friendliness and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated benzoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzoxazole
  • 2-Ethylbenzoxazole
  • 6-Methyl-2-ethylbenzoxazole

Uniqueness

Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-ethyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-10-12-8-5-4-7(11(13)14-2)6-9(8)15-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTHAWXDCNDYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218478
Record name 6-Benzoxazolecarboxylic acid, 2-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305711-85-6
Record name 6-Benzoxazolecarboxylic acid, 2-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305711-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzoxazolecarboxylic acid, 2-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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